4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have shown potent activities against fgfr1, 2, and 3 . These fibroblast growth factor receptors play crucial roles in cell differentiation, growth, and angiogenesis.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit fgfr, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form moderately strong intermolecular N–H⋯N hydrogen bonds and weak C–H⋯Cl closed-shell interactions . These interactions suggest that this compound can potentially modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . These findings indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit Janus kinase (JAK) activity, particularly JAK3, by binding to the enzyme’s active site . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions. The compound’s electronic structure, characterized by a large HOMO–LUMO energy gap, implies high kinetic stability, which may contribute to its effectiveness in biochemical interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation observed . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, potentially influencing its efficacy and safety in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitropyridine with methylamine, followed by cyclization under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the chloro and methyl groups onto the pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines and other reduced derivatives.
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and pathways involved in cancer and other diseases.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a probe to study biological processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups at specific positions on the pyrrolopyridine scaffold enhances its ability to interact with molecular targets and improves its pharmacokinetic properties .
Properties
IUPAC Name |
4-chloro-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRXUOVLHHEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505537 | |
Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-05-6 | |
Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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